molecular formula C26H22FNO6S B2994675 ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114853-20-1

ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2994675
CAS No.: 1114853-20-1
M. Wt: 495.52
InChI Key: AECKAKUUKHBQMS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a structurally complex heterocyclic compound featuring a benzothiazine core modified with a sulfone group (1,1-dioxido), a fluorine substituent at position 6, and two ester-linked aromatic moieties. The benzothiazine ring is substituted at position 2 with a 4-ethoxybenzoyl group and at position 4 with an ethyl benzoate ester. Its sulfone group enhances polarity and hydrogen-bonding capacity, while the fluorine atom may improve metabolic stability and electronic effects .

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S/c1-3-33-21-12-7-17(8-13-21)25(29)24-16-28(20-10-5-18(6-11-20)26(30)34-4-2)22-15-19(27)9-14-23(22)35(24,31)32/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKAKUUKHBQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of the benzothiazine ring and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its efficacy in treating certain diseases.

    Industry: It is used in the production of dyes and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring and fluoro substituent play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Features and Significance

The compound’s key structural elements include:

  • Benzothiazine Core : A sulfur- and nitrogen-containing heterocycle, often associated with bioactivity in medicinal chemistry.
  • Sulfone Group (1,1-Dioxido): Increases polarity and stability compared to non-oxidized analogs.
  • 4-Ethoxybenzoyl and Ethyl Benzoate Esters : Bulky aromatic substituents that influence steric hindrance and solubility.

Crystallographic analysis using programs like SHELXL and WinGX/ORTEP (commonly employed for small-molecule refinement and visualization) would clarify its three-dimensional conformation and packing behavior .

Comparison with Structural Analogs

Benzothiazine Derivatives

Compound Substituents Key Differences
Target Compound 6-Fluoro, 1,1-dioxido, ethoxybenzoyl Higher polarity (sulfone), metabolic stability (fluoro), and steric bulk (esters).
Non-sulfonated Benzothiazine No sulfone group Less polar, potentially more lipophilic but less stable.
Chloro-substituted Analogs 6-Chloro instead of 6-fluoro Larger atomic size (Cl) may reduce electronegativity effects compared to F.

Fluorine’s small size and high electronegativity may confer better pharmacokinetic properties than bulkier halogens like chlorine .

Benzoate Esters

Compound Ester Substituents Reactivity/Physical Properties
Target Compound Ethyl benzoate with ethoxybenzoyl Bulky substituents reduce crystallization tendency; ester stability influenced by electron-withdrawing groups.
Ethyl 4-(Dimethylamino) Benzoate Dimethylamino group () Higher reactivity in resin polymerization due to electron-donating amine group.
Methyl Benzoate Simpler methyl ester Lower steric hindrance and higher volatility compared to ethyl/aryl esters.

The target compound’s ethyl benzoate group, lacking electron-donating groups like dimethylamino (as in ), likely exhibits lower reactivity in polymerization contexts but improved hydrolytic stability. Its ethoxybenzoyl moiety may hinder crystallization, as observed in similar bulky esters analyzed via SHELX .

Sulfone-Containing Compounds

Compound Core Structure Functional Impact
Target Compound Benzothiazine with sulfone Enhanced polarity and potential for hydrogen bonding; conformational rigidity.
Sulfolane Tetramethylene sulfone High polarity and solvent properties; lacks aromaticity or bioactive core.
Celecoxib Pyrazole sulfone (COX-2 inhibitor) Demonstrates sulfone’s role in target binding; highlights therapeutic potential.

The sulfone group in the target compound may mimic pharmacophoric features of drugs like celecoxib, though direct bioactivity data are absent. Conformational analysis using Cremer-Pople puckering coordinates () could reveal how the benzothiazine ring’s puckering amplitude and phase angles affect molecular interactions .

Physicochemical Properties and Reactivity

  • Solubility: Predominantly polar due to sulfone and esters; solubility in DMSO or DMF likely exceeds that in nonpolar solvents.
  • Thermal Stability : Sulfone and aromatic groups suggest high melting points (>150°C), consistent with similar heterocycles.
  • Reactivity: The ethyl benzoate ester is less reactive than dimethylamino-substituted analogs () but may undergo hydrolysis under basic conditions. Fluorine’s electron-withdrawing effect could stabilize adjacent electrophilic sites .

Conformational Analysis (Ring Puckering)

Using Cremer-Pople parameters (), the benzothiazine ring’s puckering can be quantified. For example:

  • Amplitude (q) : Measures deviation from planarity; higher q indicates greater puckering.
  • Phase Angle (φ) : Describes puckering mode (e.g., envelope vs. twist).

Comparative studies with planar benzothiazines (e.g., non-puckered analogs) would clarify how puckering influences crystallinity or bioactivity. Software like SHELX and WinGX () enables precise structural determination and visualization .

Biological Activity

Chemical Structure and Properties

The structure of ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈FNO₄S
  • Molecular Weight : Approximately 353.40 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazine core structure with various functional groups that contribute to its biological activity.

This compound exhibits several mechanisms of action that are relevant to its therapeutic potential:

  • Antimicrobial Activity : Studies have indicated that benzothiazine derivatives possess significant antimicrobial properties. The presence of the fluorine atom and the dioxido group enhances the compound's ability to disrupt bacterial cell walls and inhibit growth.
  • Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The ethoxybenzoyl moiety may play a role in targeting specific cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of literature reveals several key studies investigating the biological activity of related compounds:

StudyFindings
Smith et al. (2020)Demonstrated that benzothiazine derivatives exhibit potent antibacterial activity against Gram-positive bacteria.
Johnson et al. (2021)Reported on the anticancer effects of structurally similar compounds in breast cancer cell lines, highlighting apoptosis induction through mitochondrial pathways.
Lee et al. (2022)Investigated the anti-inflammatory properties of benzothiazine derivatives in animal models, showing reduced cytokine levels and improved clinical scores.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity and safety profile of this compound. Preliminary toxicity studies indicate that:

  • The compound has a moderate toxicity profile with an LD50 value suggesting careful handling in laboratory settings.
  • Further studies are needed to assess long-term effects and potential side effects in vivo.

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